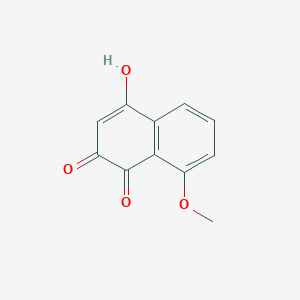

4-Hydroxy-8-methoxynaphthalene-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

13261-50-2 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-hydroxy-8-methoxynaphthalene-1,2-dione |

InChI |

InChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3 |

InChI Key |

MTISENNBNSTRHU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C(=O)C=C2O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=O)C=C2O |

Origin of Product |

United States |

Natural Abundance and Biosynthetic Pathways of Naphthoquinones

Diverse Origins in Biological Systems (Plants, Fungi, Microorganisms)

Naphthoquinones are widespread in nature, having been isolated from a variety of biological sources, including higher plants, fungi, and microorganisms. researchgate.net In higher plants, these compounds are found in various tissues such as leaves, seeds, and woody parts, where they can manifest as yellow, orange, red, or purple pigments. britannica.com Many horticultural species are known to produce a wide array of specialized 1,4-naphthoquinones that play crucial roles in ecological interactions, including plant-plant (allelopathy), plant-insect, and plant-microbe relationships. nih.gov

The distribution of 1,4-naphthoquinones is scattered across numerous lineages of vascular plants, predominantly in dicots, but also in monocots, magnoliids, and ferns. nih.gov Quinones, including naphthoquinones, are also found in fungi, algae, and bacteria. redalyc.org For instance, some bacteria are known to synthesize naphthoquinones. britannica.com

| Organism Type | Examples | Naphthoquinone Examples |

|---|---|---|

| Plants | Juglans regia (Walnut), Lawsonia inermis (Henna), Plumbago species | Juglone (B1673114), Lawsone, Plumbagin (B1678898) |

| Fungi | Various species | - |

| Bacteria | Various species | Menaquinones (Vitamin K2) |

| Actinomycetes | Various species | - |

| Lichens | Various species | - |

Polyketide Synthase (PKS)-Mediated Biosynthesis of Naphthoquinone Core Structures

The biosynthesis of the naphthoquinone core structure often proceeds via the polyketide pathway, which involves the sequential condensation of simple carboxylic acid units. This process is catalyzed by a family of enzymes known as polyketide synthases (PKS). fu-berlin.de The polyketide chain is formed by the successive addition of precursors like acetate, propanoate, or butyrate. fu-berlin.de

In this pathway, a starter molecule, such as acetyl-CoA, is extended by the addition of several malonyl-CoA units. The resulting polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic bicyclic naphthoquinone scaffold. fu-berlin.de Plant type III PKSs are a specific class of these enzymes that utilize a variety of starter substrates to produce a diverse array of polyketide precursors for secondary metabolites, including some naphthoquinones. nih.gov

For example, the biosynthesis of plumbagin in Ancistrocladus heyneanus occurs through the polyketide pathway via acetate condensation. fu-berlin.de Similarly, in bacteria, the formation of the 1,4-naphthoquinone (B94277) flaviolin is catalyzed by polyketide synthases that create a pentaketide chain. fu-berlin.de The modular nature of PKS genes, often found clustered together, allows for the production of a vast diversity of polyketide structures. nih.gov

Metabolic Precursors and Enzymatic Transformations in Naphthoquinone Biosynthesis

The biosynthesis of naphthoquinones can proceed through several different metabolic routes, utilizing various precursors. oup.com One of the well-studied pathways is the shikimate pathway, which provides chorismate as a key intermediate. Chorismate is then converted to o-succinylbenzoate (OSB), a crucial precursor for the biosynthesis of many naphthoquinones, including phylloquinone (vitamin K1) and menaquinones (vitamin K2). fu-berlin.de

In the biosynthesis of juglone in walnut (Juglans regia), the pathway is thought to proceed through a symmetrical intermediate, 1,4-naphthoquinone. This intermediate is likely formed from the decarboxylation of 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov The subsequent conversion of 1,4-naphthoquinone to juglone is believed to be carried out by a hydroxylase enzyme. nih.gov

In contrast, the biosynthesis of lawsone in henna (Lawsonia inermis) does not appear to involve a symmetrical 1,4-naphthoquinone intermediate. Instead, it is likely formed through the oxidative decarboxylation of DHNA by a yet-to-be-identified enzyme. nih.gov

The biosynthesis of shikonin, another well-known naphthoquinone, begins with the reaction of p-hydroxybenzoic acid (4HBA) and geranyl pyrophosphate (GPP), catalyzed by a geranyltransferase. nih.gov The formation of the naphthoquinone ring in shikonin derivatives is a complex process, with recent research shedding light on the enzymatic steps involved in the branching pathways that lead to different shikonin-related compounds. frontiersin.org

| Pathway | Key Precursor(s) | Key Intermediate(s) | Resulting Naphthoquinone(s) |

|---|---|---|---|

| Shikimate Pathway | Chorismate | o-Succinylbenzoate (OSB), 1,4-Dihydroxy-2-naphthoic acid (DHNA) | Phylloquinone, Menaquinones, Juglone, Lawsone |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Plumbagin, Flaviolin |

| Shikonin Pathway | p-Hydroxybenzoic acid (4HBA), Geranyl pyrophosphate (GPP) | - | Shikonin and its derivatives |

Convergent Evolutionary Aspects of Naphthoquinone Biosynthetic Routes

The scattered distribution of 1,4-naphthoquinones across disparate plant orders suggests that the ability to synthesize these compounds has evolved independently multiple times, a phenomenon known as convergent evolution. nih.govoup.com This is further supported by the fact that plants utilize at least four distinct metabolic pathways to produce these specialized metabolites, starting from different precursors and involving different intermediates and enzymes. oup.com

This remarkable case of convergent evolution in plant metabolism highlights the adaptive significance of 1,4-naphthoquinones, which often function as "chemical weapons" in an oxygen-rich environment. oup.com The evolution of these biosynthetic pathways appears to be linked to primary quinone metabolism, with some of the genes involved in specialized naphthoquinone synthesis having originated from the duplication of genes from ubiquinone (a respiratory quinone) biosynthesis. researchgate.net

The independent evolution of different biosynthetic routes to the same class of compounds in various plant lineages underscores the functional importance of naphthoquinones in mediating interactions with the surrounding environment. oup.com

Synthetic Methodologies and Chemical Derivatization of 1,2 Naphthoquinones

General Synthetic Strategies for Naphthoquinone Core Formation

The construction of the fundamental naphthoquinone framework can be achieved through several synthetic routes, often starting from substituted naphthalenes or phenols. Key strategies include oxidation reactions and annulation processes.

One of the most prominent methods for synthesizing quinones from phenols is the Teuber Reaction , which utilizes potassium nitrosodisulfonate, commonly known as Frémy's salt ([ON(SO₃K)₂]), as a selective oxidizing agent. orgsyn.orgsciencemadness.orgwikipedia.org This reaction is highly effective for the oxidation of phenols and aromatic amines to their corresponding quinones. orgsyn.orgsciencemadness.org The process involves the reaction of a phenol (B47542) with two equivalents of Frémy's radical. sciencemadness.org The mechanism proceeds through a phenoxy radical intermediate, which then reacts with another equivalent of the radical to form a cyclohexadienone intermediate. Subsequent elimination yields the quinone. sciencemadness.org This method is valued for its specificity, particularly in oxidizing phenols to p-quinones when the para position is unsubstituted. researchgate.netnih.gov

Another classical approach is the Friedel-Crafts reaction , which can be used to construct the bicyclic system. For instance, the synthesis of menaquinone (Vitamin K2) derivatives, which contain a naphthoquinone core, has been accomplished using Friedel-Crafts alkylation with BF₃∙OEt₂. nih.gov While this method allows for the construction of the core from commercially available starting materials, it can sometimes result in low yields and a mixture of isomers. nih.gov

Modern synthetic methods also employ metal-catalyzed reactions. Palladium-catalyzed processes, for example, can be used to prepare polycyclic naphthalenes from simple alkynes, which are then oxidized to the corresponding 1,2-naphthoquinones using a trivalent-iodine-mediated oxidation. rsc.org Annulation reactions, such as the cascade Friedel-Crafts/Michael annulation between acryloyl chloride and 2-methoxynaphthalene, can produce perinaphthanone structures that serve as precursors to more complex phenalenone-type naphthoquinones. nih.govresearchgate.net

| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Primary Product Type | Reference |

|---|---|---|---|---|

| Teuber Reaction | Frémy's Salt ([ON(SO₃K)₂]) | Phenols, Aromatic Amines | p-Quinones | orgsyn.orgsciencemadness.orgresearchgate.net |

| Friedel-Crafts Reaction | Lewis Acids (e.g., BF₃∙OEt₂) | Naphthalenes, Acyl/Alkyl Halides | Alkylated/Acylated Naphthoquinones | nih.gov |

| Palladium-Catalyzed Annulation | Palladium Catalysts | Alkynes | Substituted Naphthalenes (precursors) | rsc.org |

| Hypervalent Iodine Oxidation | Iodine(III) Reagents | Methoxy-substituted Naphthalenes | 1,2-Naphthoquinones | rsc.org |

| Friedel-Crafts/Michael Annulation | Acryloyl Chloride | 2-Methoxynaphthalene | Perinaphthanone (precursor) | nih.gov |

Regioselective Functionalization Approaches for Substituted Naphthoquinones

Achieving regioselectivity in the functionalization of the naphthoquinone scaffold is critical for synthesizing specific isomers and derivatives. The reactivity of the naphthalene (B1677914) ring system is influenced by the existing substituents, which direct the position of incoming electrophiles or nucleophiles.

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. nih.gov By employing directing groups, chemists can introduce a variety of functional groups at specific positions of the naphthalene core, which can then be converted to the quinone. nih.gov

For the naphthoquinone structure itself, nucleophilic substitution reactions are common. For example, in 2,3-dichloro-1,4-naphthoquinone, the chlorine atoms can be selectively substituted by nucleophiles. Reactions with amines or thiols often proceed via a Michael 1,4-addition mechanism, leading to the formation of N(H)- or S-substituted naphthoquinones. researchgate.net The synthesis of 2-amino-1,4-naphthoquinones can be achieved through the regioselective amination of 1,4-naphthoquinone (B94277). rsc.org

The synthesis of complex derivatives such as lapachol (B1674495) and its isomers involves regioselective cyclization. The conversion of lapachol to β-lapachone can be mediated by reagents like p-TSA, Iodine, or BF₃-etherate, demonstrating regioselective control in the formation of the heterocyclic ring. nih.gov Furthermore, aryne chemistry provides a modern approach to functionalization. The generation of naphthoquinonyne intermediates allows for a range of cycloadditions and nucleophile additions, providing access to C6 and C7 functionalized naphthoquinones that are otherwise challenging to synthesize. researchgate.net

| Functionalization Approach | Key Method | Substrate | Outcome | Reference |

|---|---|---|---|---|

| C-H Activation | Directing Group-Assisted Metal Catalysis | 1-Substituted Naphthalenes | Regioselective introduction of functional groups | nih.gov |

| Nucleophilic Substitution | Michael 1,4-Addition | 2,3-Dihalo-1,4-naphthoquinones | Regioisomeric substituted amino- or thio-naphthoquinones | researchgate.net |

| Cyclization | Acid-Mediated Cyclization | Lapachol | Regioselective formation of β-lapachone | nih.gov |

| Aryne Chemistry | Generation and Trapping of Naphthoquinonynes | Naphthoquinonyne Precursors | C6/C7 functionalized naphthoquinones | researchgate.net |

Mechanochemical Synthesis Techniques in Naphthoquinone Chemistry

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a sustainable and efficient alternative to traditional solvent-based synthesis. In naphthoquinone chemistry, this technique has been successfully applied to the synthesis of 2-amino-1,4-naphthoquinones.

A notable study demonstrates the regioselective amination of 1,4-naphthoquinone by high-speed ball-milling with various amines. rsc.org This method is performed using basic alumina (B75360) as a solid surface under neat (solvent-free) conditions, completely avoiding the need for additives or external heating. rsc.org

The key advantages of this mechanochemical approach are significant:

Solvent-Free: It aligns with the principles of green chemistry by eliminating solvent waste. rsc.org

Rapidity: Reactions are often complete within minutes. rsc.org

High Yields: The method generally produces good yields of the desired products. rsc.org

Operational Simplicity: The procedure is straightforward and avoids complex workups. rsc.org

Reusability: The solid support (basic alumina) can potentially be reused. rsc.org

This strategy has proven effective across a broad scope of substrates and has been used for gram-scale synthesis, highlighting its practicality and potential for wider application in producing functionalized naphthoquinones. rsc.org

Development of Novel Naphthoquinone-Fused Heterocyclic Frameworks

The fusion of heterocyclic rings to the naphthoquinone core generates a diverse class of compounds with significant chemical and biological interest. beilstein-journals.orgrsc.orgrsc.org These frameworks combine the properties of both the quinone and the attached heterocycle, often leading to novel functionalities.

Various synthetic strategies have been developed to construct these fused systems. One-step methods under microwave irradiation have been employed for the efficient synthesis of hexahydropyrimidine-fused 1,4-naphthoquinones with excellent yields. beilstein-journals.org This approach involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with in situ generated iminium ions from triazinanes. beilstein-journals.org

Multicomponent polymerization is another innovative method used to create fused heterocyclic polymers containing naphthoquinone structures in their main chains. rsc.orgrsc.org By polymerizing monomers like 1,4,5,8-anthracenetetrone with biindoles and anilines, polymers with high molecular weights and yields have been successfully synthesized. rsc.orgrsc.org These materials exhibit interesting properties such as thermal stability and fluorescence, making them suitable for applications like chemosensors. rsc.org

The synthesis of naphthoquinone-based fused heterocyclic compounds can also be achieved through one-pot methods. For example, a peroxide-free, one-pot reaction under atmospheric conditions has been developed to synthesize ortho-disubstituted naphthoquinones, which serve as precursors to structurally stable and extendable fused heterocyclic systems. rsc.org The introduction of a quinoline (B57606) scaffold to the 1,4-naphthoquinone moiety is another area of active research, creating hybrid molecules with potential applications. nih.gov

| Fused Heterocycle Type | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| Hexahydropyrimidine-fused 1,4-Naphthoquinone | Microwave-assisted one-step reaction | 2-Hydroxy-1,4-naphthoquinone, Triazinanes | beilstein-journals.org |

| Fused Heterocyclic Polymers | Multicomponent Polymerization | 1,4,5,8-Anthracenetetrone, Biindoles, Anilines | rsc.orgrsc.org |

| Naphthoquinone-fused Quinoline | Nucleophilic substitution | 2-Halo-1,4-naphthoquinone, 8-Hydroxyquinoline derivatives | nih.gov |

| General Fused Heterocycles | Peroxide-free one-pot synthesis | ortho-Disubstituted Naphthoquinones | rsc.org |

Advanced Spectroscopic and Electrochemical Characterization

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry)

High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous determination of the molecular structure of 4-Hydroxy-8-methoxynaphthalene-1,2-dione.

In the ¹³C NMR spectrum, the carbonyl carbons of the quinone system are expected to resonate at the lowest field, typically in the range of δ 180-190 ppm. chemicalbook.com Carbons bearing the hydroxyl and methoxy (B1213986) groups would also have distinct chemical shifts, and the remaining aromatic carbons would appear in the δ 110-160 ppm region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) This table is generated based on typical values for similar naphthoquinone structures and should be considered illustrative.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~6.2 - 6.5 | ~110 - 115 |

| H-5 | ~7.5 - 7.8 | ~120 - 125 |

| H-6 | ~7.2 - 7.5 | ~118 - 122 |

| H-7 | ~7.8 - 8.1 | ~135 - 140 |

| 4-OH | Variable (broad) | - |

| 8-OCH₃ | ~3.9 - 4.1 | ~56 - 58 |

| C-1 | - | ~180 - 185 |

| C-2 | - | ~185 - 190 |

| C-4 | - | ~150 - 155 |

| C-4a | - | ~130 - 135 |

| C-8 | - | ~155 - 160 |

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass can be calculated from its molecular formula, C₁₁H₈O₄. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of small molecules such as CO, CHO, and CH₃ from the parent ion.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. hebmu.edu.cn The method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.gov While this compound itself is achiral, it could be part of a larger chiral molecule or a synthetic derivative with stereocenters. In such cases, ECD would be instrumental in assigning the absolute stereochemistry.

The ECD spectrum of a chiral naphthoquinone derivative would be dominated by the electronic transitions of the naphthoquinone chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms in the molecule. The exciton (B1674681) chirality method is a particularly useful approach for interpreting ECD spectra when a molecule contains two or more interacting chromophores. nih.gov This method correlates the sign of the observed exciton couplet (two ECD bands of opposite sign) to the helicity of the electric transition dipole moments of the interacting chromophores. zenodo.org

For a chiral molecule containing the this compound moiety, quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), would be employed to predict the ECD spectrum for each possible stereoisomer. hebmu.edu.cnnih.gov By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously assigned. zenodo.org

Electrochemical Redox Properties and Electron Transfer Mechanisms of Naphthoquinones

The electrochemical behavior of naphthoquinones is central to their biological activity and potential applications in materials science. The redox properties of this compound can be investigated using techniques such as cyclic voltammetry. Naphthoquinones are known to undergo reversible or quasi-reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). nih.gov

The electron transfer process for naphthoquinones typically involves the formation of a semiquinone radical anion intermediate through a one-electron reduction, which can then be further reduced to the hydroquinone dianion in a second one-electron step. nih.gov The presence of electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, is expected to lower the reduction potential, making the compound easier to reduce compared to the unsubstituted naphthalene-1,2-dione. The intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen can further influence the redox potential.

The electron transfer mechanism can be influenced by the surrounding environment, such as the pH of the solution. acs.org In protic media, the electron transfer is often coupled with proton transfer steps. The ability of naphthoquinones to accept electrons allows them to participate in biological electron transport chains, which is a key aspect of their mechanism of action in various biological systems. nih.gov Studies on related naphthoquinones have shown that they can act as electron acceptors, interfering with cellular electron transfer processes. nih.gov

Table 2: General Electrochemical Behavior of Substituted Naphthoquinones This table presents a generalized summary of the expected electrochemical properties.

| Property | Description |

|---|---|

| Redox Process | Typically a two-electron, two-proton reduction from quinone to hydroquinone. |

| Intermediates | Formation of a semiquinone radical anion. |

| Influence of Substituents | Electron-donating groups (e.g., -OH, -OCH₃) generally lower the reduction potential. |

| Technique | Cyclic voltammetry is commonly used to study these properties. |

Photophysical Properties and Excited State Behaviors (UV/Vis, Fluorescence)

The photophysical properties of this compound, investigated using UV-Visible (UV/Vis) absorption and fluorescence spectroscopy, provide insights into its electronic structure and excited-state dynamics. The UV/Vis absorption spectrum of naphthoquinones is characterized by multiple absorption bands corresponding to different electronic transitions.

Typically, naphthoquinones exhibit intense π-π* transitions in the UV region and a weaker n-π* transition at longer wavelengths in the visible region. The positions of these absorption bands are influenced by the substituents on the naphthalene (B1677914) ring. The hydroxyl and methoxy groups in this compound are expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent naphthoquinone.

Most naphthoquinones are weakly fluorescent or non-fluorescent at room temperature in solution. This is often attributed to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). elsevierpure.com The excited-state behavior of naphthoquinones can be complex and may involve processes such as excited-state proton transfer (ESPT), especially for hydroxyl-substituted derivatives. rsc.orgnih.govrsc.org Upon photoexcitation, the acidity of the hydroxyl group can increase significantly, leading to proton transfer to a suitable acceptor in the excited state. nih.gov The photophysical properties can also be highly dependent on the solvent polarity and hydrogen-bonding ability. elsevierpure.com

Table 3: General Photophysical Properties of Substituted Naphthoquinones This table provides a generalized overview of the expected photophysical characteristics.

| Property | Description |

|---|---|

| UV/Vis Absorption | Intense π-π* transitions in the UV region and a weak n-π* transition in the visible region. |

| Fluorescence | Generally weak or non-fluorescent at room temperature due to efficient intersystem crossing. |

| Excited State Processes | Can undergo intersystem crossing to the triplet state and, for hydroxyl derivatives, excited-state proton transfer (ESPT). |

| Influence of Substituents | Electron-donating groups typically cause a red-shift in the absorption spectra. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Frontier Molecular Orbital Analysis, Reactivity Indices)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of naphthoquinone derivatives. These studies provide a deep understanding of molecular structure, stability, and reactivity.

Detailed Research Findings:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of 1,4-naphthoquinone (B94277) derivatives. researchgate.net These calculations can determine various molecular and electronic descriptors. researchgate.net For a series of 1,4-naphthoquinone derivatives studied for their anticancer activity, DFT was used to derive these descriptors to build quantitative structure-activity relationship (QSAR) models. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and stability of molecules. frontiersin.org The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular reactivity. frontiersin.org For instance, in a study of various naphthoquinone derivatives, FMO analysis provided valuable insights into their chemical behavior. frontiersin.org

Reactivity Indices: Global reactivity descriptors derived from conceptual DFT, such as electrophilicity, chemical potential, and hardness, are used to quantify the reactivity of these compounds. Studies have shown a clear correlation between the cytotoxic activities of naphthoquinone derivatives and their electrophilic and lipophilic behavior. researchgate.net The electrophilicity descriptor, ELUMO, has been a key parameter in QSAR models for predicting anticancer activity. researchgate.net

Table 1: Key Quantum Chemical Parameters for Naphthoquinone Analogs (Note: Data presented is for representative naphthoquinone analogs and not specifically for 4-Hydroxy-8-methoxynaphthalene-1,2-dione)

| Parameter | Description | Typical Findings for Naphthoquinone Analogs |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Used as a descriptor in QSAR models. derpharmachemica.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A key descriptor in predicting cytotoxic activity. researchgate.net |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | A smaller gap generally implies higher reactivity. frontiersin.org |

| Electrophilicity Index | A measure of the ability of a molecule to accept electrons. | Correlates with the anticancer activity of naphthoquinones. researchgate.net |

| Chemical Hardness | Resistance to change in electron distribution. | Calculated from HOMO and LUMO energies. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov This method is instrumental in identifying potential molecular targets and understanding the mechanism of action for compounds like this compound.

Detailed Research Findings:

Molecular docking studies have been extensively performed on naphthoquinone derivatives to explore their potential as inhibitors of various biological targets, including enzymes and receptors involved in cancer and infectious diseases. frontiersin.orgnih.govmdpi.comresearchgate.net For example, docking simulations of naphthoquinone derivatives against proteins like MERS-CoV papain-like protease (PLpro) and Epidermal Growth Factor Receptor (EGFR) have been conducted to assess their binding affinities. frontiersin.org In a study on naphthoquinone sulfonamides, molecular docking indicated that active compounds bind to an allosteric site on the P2X7 receptor. nih.gov Similarly, for a new 4-hydroxyquinolone analogue, docking studies showed good stability within the active site of Anaplastic Lymphoma Kinase (ALK), with a docking score of -8.054 kcal/mol and key interactions with residues Met1199 and Glu1197. frontiersin.org Another study on a pyridazine-based compound reported its interaction with EGFR and HER2 receptors, showing preferential targeting of EGFR. researchgate.net

Table 2: Representative Molecular Docking Results for Naphthoquinone Analogs (Note: Data presented is for representative naphthoquinone analogs and not specifically for this compound)

| Ligand (Analog) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione | MERS-CoV PLpro | - | Not specified |

| Naphthoquinone Sulfonamide Derivative | P2X7 Receptor | - | Allosteric site residues |

| 4-hydroxyquinolone analogue | Anaplastic Lymphoma Kinase (ALK) | -8.054 | Met1199, Glu1197 |

| Pyridazine-based hydrazone | EGFR | - | Lys721, Asp831, Cys751 |

| Pyridazine-based hydrazone | HER2 | - | Lys753, Met801, Ala751 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoquinone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. derpharmachemica.comderpharmachemica.com This approach is valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

Detailed Research Findings:

Several QSAR studies have been conducted on naphthoquinone derivatives to model their anticancer and antimalarial activities. researchgate.netderpharmachemica.comnih.gov These models are typically built using multiple linear regression or other machine learning methods. derpharmachemica.comderpharmachemica.com For a series of 1,4-naphthoquinone derivatives, a QSAR model revealed a strong correlation between cytotoxicity and descriptors like the LUMO energy and the octanol-water partition coefficient (Log P). researchgate.net In another study on 26 naphthoquinone analogs as potential DNA topoisomerase inhibitors, a QSAR model was generated, although it showed a modest cross-validated correlation coefficient (r²) of 0.10835. derpharmachemica.comderpharmachemica.com A more successful 3D-QSAR study on naphthoquinone derivatives with anti-colorectal cancer activity yielded a reliable model with a high correlation coefficient (r² = 0.99). derpharmachemica.com

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com This technique is used to assess the stability of ligand-protein interactions and to understand the conformational changes that occur upon binding. nih.gov

Detailed Research Findings:

MD simulations have been employed to study the stability of protein-ligand complexes involving naphthoquinone derivatives. frontiersin.orgnih.gov For instance, 200 ns MD simulations were performed on complexes of naphthoquinone derivatives with target proteins to understand the physical principles governing their structure and function. frontiersin.org In a study of naphthoquinone sulfonamides as P2X7 inhibitors, MD simulations were carried out for 50 ns to evaluate the stability of the ligand in the binding pocket. nih.gov These simulations can be combined with quantum mechanics (QM) calculations (QM/MM) to provide a more accurate description of the system's dynamics and energetics. rsc.org

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.dewikipedia.orgnih.gov It transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the chemist's Lewis structure concepts. uni-muenchen.dewikipedia.org

Detailed Research Findings:

Investigation of Non-Linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and laser technology, due to their ability to alter the properties of light. uni-muenchen.de Computational studies are crucial for predicting and understanding the NLO properties of molecules.

Detailed Research Findings:

The NLO properties of organic molecules are often investigated using quantum chemical calculations. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. While specific NLO data for this compound is not available, studies on other organic systems, such as donor-acceptor Stenhouse adducts and naphthalimide derivatives, have shown that computational methods can effectively predict NLO properties. mdpi.comnih.gov For instance, a study on naphthalimide derivatives demonstrated that their calculated third-order NLO polarizabilities (γ) were significantly greater than that of the reference compound p-nitroaniline. nih.gov Theoretical investigations on polycyclic aromatic hydrocarbons have also shown that functionalization with donor and acceptor groups can significantly enhance their NLO response. nih.gov

Mechanistic Insights into Biological Interactions in Vitro Focus

Modulation of Cellular Redox Balance and Reactive Oxygen Species (ROS) Generation Pathways

There is no specific information available in the reviewed scientific literature detailing the in vitro effects of 4-Hydroxy-8-methoxynaphthalene-1,2-dione on cellular redox balance or its specific pathways for generating reactive oxygen species (ROS). While other naphthoquinone derivatives are known to induce ROS production, leading to cellular apoptosis, specific studies on this compound are absent nih.gov. The general mechanisms by which chemical compounds can amplify ROS availability in cells can be either dependent or independent of NADPH oxidase 2 (NOX2) activation nih.gov.

Interaction with DNA and Associated Enzymes (e.g., DNA Topoisomerases)

Direct evidence from in vitro studies on the interaction of this compound with DNA or its effect on DNA-associated enzymes such as topoisomerases is not documented in the available scientific literature. For context, other compounds, such as certain benzophenanthridinone derivatives, have been shown to inhibit DNA topoisomerase IB and induce DNA damage, leading to cancer cell apoptosis nih.gov. The general mechanism of topoisomerase poisons involves the stabilization of the enzyme-DNA covalent complex, which prevents the re-ligation of the cut DNA strand nih.gov.

Inhibition of Key Signaling Pathways and Enzymes (e.g., Mitogen-Activated Protein Kinase, PI3K/Akt, Cdc25 Phosphatase, MKK7 Kinase)

There are no specific studies in the reviewed literature that investigate the inhibitory effects of this compound on key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) or PI3K/Akt pathways. Similarly, its potential to inhibit crucial cell cycle enzymes like Cdc25 phosphatase or MKK7 kinase has not been reported.

Induction of Programmed Cell Death Mechanisms (Apoptosis) in Cellular Models

While related compounds have been shown to induce apoptosis, the specific ability of this compound to induce programmed cell death mechanisms, such as apoptosis, in cellular models has not been specifically investigated or reported in the scientific literature. For example, 4-hydroxynonenal (HNE), a product of lipid peroxidation, has been demonstrated to trigger apoptotic cell death through a mitochondrion-dependent pathway involving cytochrome c release and caspase activation nih.gov.

Selective Interactions with Biological Targets in Cellular Systems (e.g., G protein-coupled receptor 55, MERS-CoV Papain-like Protease, Epidermal Growth Factor Receptor, Mevalonate Diphosphate Decarboxylase)

There is no available research in the scientific literature describing the selective interaction of this compound with any of the following biological targets in cellular systems: G protein-coupled receptor 55, MERS-CoV Papain-like Protease, Epidermal Growth Factor Receptor, or Mevalonate Diphosphate Decarboxylase.

Emerging Research Directions and Potential Academic Applications

Design and Synthesis of Naphthoquinone-Based Molecular Tools and Probes for Chemical Biology

The inherent biological activity of the naphthoquinone core makes it an ideal starting point for the design of molecular tools and probes to interrogate complex biological systems. nih.gov Researchers are moving beyond simply identifying bioactivity and are now designing derivatives to act as specific inhibitors, labels, or probes for cellular processes.

The design strategy often involves modifying the naphthoquinone scaffold to enhance interaction with a specific biological target. For instance, based on a putative proteasome inhibitor, PI-083, a series of fourteen naphthoquinone derivatives were designed and synthesized to probe their anticancer activity. researchgate.net One of these compounds was confirmed as a 20S proteasome inhibitor, validating the design approach and providing a tool for studying proteasome function. researchgate.net Similarly, hybrid molecules combining the naphthoquinone core with other pharmacophores, such as thymidine (B127349) or 1,2,3-triazoles, have been synthesized to create agents with enhanced cytotoxicity against cancer cell lines. nih.govnumberanalytics.com These hybrid compounds serve as probes to explore multi-target strategies in cancer therapy.

A key area of focus is the development of inhibitors for specific enzymes. Many 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have been identified as highly specific noncovalent inhibitors of the bacterial enzyme thymidylate synthase (ThyX), a crucial enzyme for DNA synthesis. nih.gov These compounds are valuable tools for studying bacterial metabolic pathways and for developing new classes of antibiotics. nih.gov The research highlights how the hydroxy-quinone moiety is crucial for potent, selective binding, providing a clear design principle for future probes. nih.gov

The table below summarizes examples of naphthoquinone derivatives designed as molecular tools.

Table 1: Naphthoquinone-Based Molecular Probes and their Biological Targets| Derivative Class | Target/Application | Design Rationale | Citation |

|---|---|---|---|

| Substituted 1,4-Naphthoquinones | 20S Proteasome Inhibition | Based on putative inhibitor PI-083 | researchgate.net |

| 1,4-Naphthoquinone-Thymidine Hybrids | Anticancer Activity | Combine cytotoxic quinone with DNA-targeting nucleoside | numberanalytics.com |

| 1,2-Naphthoquinone-Triazole Hybrids | NQO1-Targeted Anticancer Agents | Molecular hybridization to improve bioactivity and target specificity | nih.gov |

| 2-Hydroxy-1,4-Naphthoquinones | Bacterial ThyX Enzyme Inhibition | Mimic substrate binding for noncovalent inhibition | nih.gov |

Exploration in Materials Science for Functional Systems

The exploration of naphthoquinones, including structures related to 4-Hydroxy-8-methoxynaphthalene-1,2-dione, is extending into the realm of materials science. The conjugated π-system and redox properties of the naphthoquinone core are being exploited to create novel functional materials.

One promising application is in the development of organic dyes and pigments. The electronic structure of naphthoquinones gives rise to strong absorption in the visible region of the spectrum. Specific derivatives, such as amino-naphthoquinones, have been reported to function as solid-state organic fluorescent dyes. researchgate.net Furthermore, the synthesis of indole-fused heterocycles from naphthoquinone precursors has been shown to yield materials with deep red emission, which are of interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging. mdpi.com

Another area of materials research involves modulating the solid-state properties of naphthoquinones to improve their utility. For example, the natural naphthoquinone plumbagin (B1678898) (5-hydroxy-2-methyl-naphthalene-1,4-dione) suffers from low aqueous solubility, limiting its bioavailability. rsc.org To overcome this, researchers have employed a materials science approach by synthesizing cocrystals of plumbagin with nicotinamide. rsc.org This technique, which modifies the crystal lattice, resulted in a significant enhancement of the compound's solubility and dissolution rate without altering its chemical structure. rsc.org This demonstrates how crystal engineering can be applied to naphthoquinones to create functional systems with improved physical properties.

The use of naphthoquinones as precursors for more complex materials is also an active field. For instance, 1,4-naphthoquinone (B94277) is a key starting material for the industrial synthesis of anthraquinone, a widely used dye precursor. wikipedia.org This transformation typically involves a Diels-Alder reaction with butadiene, showcasing how the reactivity of the quinone system can be harnessed for the construction of larger, functional molecules. wikipedia.org

Advancements in Synthetic Methodologies for Complex Naphthoquinone Structures

The growing interest in naphthoquinones for both biological and material applications has spurred advancements in synthetic methodologies to access complex structures, including substituted 1,2-diones like this compound.

Classical methods for synthesizing the parent 1,2-naphthoquinone (B1664529) often rely on the oxidation of 1,2-aminonaphthol using an oxidizing agent like ferric chloride. nih.gov Similarly, 1,4-naphthoquinones can be prepared by oxidizing naphthalene (B1677914) with chromium trioxide or, more conveniently in the lab, by oxidizing 1,4-aminonaphthol. nih.govwikipedia.org While effective for simple structures, these methods often lack the regiocontrol needed for more complex, substituted targets.

Modern synthetic strategies offer greater precision and versatility. Key approaches include:

Metal-Mediated Reactions: Palladium-catalyzed processes, such as the Suzuki-Miyaura coupling, are used to introduce aryl or other substituents onto the naphthoquinone framework. nih.govresearchgate.net Metal-catalyzed cycloaddition reactions are also employed to construct the core ring system itself. nih.govrsc.org For example, a one-pot palladium-catalyzed process starting from simple alkynes has been used to prepare methoxy-substituted naphthalenes, which are then oxidized in a single step to the corresponding 1,2-naphthoquinones using a trivalent iodine reagent. rsc.org

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool, with 1,4-naphthoquinone acting as a robust dienophile to build fused ring systems. wikipedia.org Oxidative [3+2] cycloadditions mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) allow for the synthesis of furan-fused naphthoquinones from lawsone (2-hydroxy-1,4-naphthoquinone) and an alkene. rsc.org

Modification of Common Precursors: Many synthetic routes start with readily available naphthoquinones and modify them. 2,3-dichloro-1,4-naphthoquinone is a particularly versatile starting material, as the chlorine atoms can be sequentially displaced by a wide variety of nucleophiles (containing nitrogen, oxygen, sulfur, etc.) to build a library of derivatives. numberanalytics.commdpi.com Lawsone is another common precursor, often used in Mannich reactions or as a substrate for creating fused heterocyclic systems. mdpi.com

The table below outlines several modern synthetic strategies for naphthoquinone synthesis.

Table 2: Modern Synthetic Methods for Naphthoquinone Derivatives| Method | Description | Key Reagents/Catalysts | Starting Material Example | Citation |

|---|---|---|---|---|

| Iodine-Mediated Oxidation | One-step oxidation of a methoxy-substituted naphthalene to a 1,2-naphthoquinone. | Trivalent Iodine Reagents | Methoxy-substituted naphthalene | rsc.org |

| Nucleophilic Substitution | Displacement of leaving groups (e.g., chlorine) to introduce new functional groups. | Various Nucleophiles (amines, thiols) | 2,3-dichloro-1,4-naphthoquinone | numberanalytics.commdpi.com |

| Oxidative Cycloaddition | [3+2] cycloaddition to form fused furan (B31954) rings. | Cerium(IV) ammonium nitrate (CAN) | Lawsone, Alkenes | rsc.org |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution to add alkyl side chains. | BF₃∙OEt₂ | Menadiol (reduced menadione) | nih.gov |

These advanced methodologies provide chemists with the tools to construct increasingly complex and precisely functionalized naphthoquinone molecules, paving the way for the next generation of molecular probes and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.